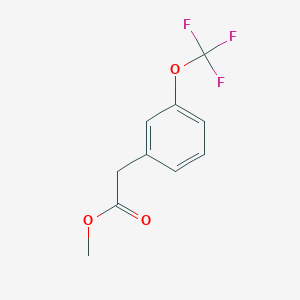

3-(Trifluoromethoxy)phenylacetic acid methyl ester

Descripción general

Descripción

3-(Trifluoromethoxy)phenylacetic acid methyl ester is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)phenylacetic acid methyl ester typically involves the esterification of 3-(Trifluoromethoxy)phenylacetic acid. One common method is the reaction of 3-(Trifluoromethoxy)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-(Trifluoromethoxy)phenylacetic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, notably anti-inflammatory and analgesic drugs. Its trifluoromethoxy group enhances biological activity and solubility, making it a valuable component in drug design.

Case Study: Synthesis of Anti-Inflammatory Agents

Research has demonstrated the efficacy of derivatives of 3-(trifluoromethoxy)phenylacetic acid in reducing inflammation. For instance, a study explored its application in synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs), showing promising results in vitro and in vivo for pain management .

Biochemical Research

Understanding Biological Mechanisms

The compound is employed in biochemical studies to investigate the mechanisms underlying various biological pathways. It aids researchers in understanding disease processes and identifying potential therapeutic targets.

Application Example

In a recent study, 3-(trifluoromethoxy)phenylacetic acid was used to explore its effects on cellular signaling pathways involved in cancer progression. The findings indicated that the compound could modulate specific pathways, suggesting its potential as a therapeutic agent .

Agricultural Chemistry

Potential as Pesticides and Herbicides

The compound is being investigated for its potential use as a pesticide or herbicide. Its unique chemical properties may offer a novel approach to pest management with reduced environmental impact.

Research Findings

A study evaluated the herbicidal activity of 3-(trifluoromethoxy)phenylacetic acid against various weeds. Results showed effective control over weed growth, indicating its viability as an environmentally friendly herbicide alternative .

Material Science

Formulation of Advanced Materials

In material science, this compound is being explored for its applications in coatings and polymers that require enhanced chemical resistance and durability.

Example Application

Research has focused on incorporating 3-(trifluoromethoxy)phenylacetic acid into polymer matrices to improve their mechanical properties and resistance to solvents. The results indicated significant improvements in the durability of the materials tested .

Analytical Chemistry

Use as a Standard in Analytical Methods

3-(Trifluoromethoxy)phenylacetic acid methyl ester serves as a standard in various analytical techniques, enhancing the accuracy and reliability of chemical analyses.

Case Study: NMR Techniques

The compound has been utilized in nuclear magnetic resonance (NMR) spectroscopy to improve the resolution of spectral data. Its unique chemical shifts allow for precise identification of molecular structures, facilitating better analytical outcomes .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Pharmaceutical Development | Intermediate for NSAIDs | Synthesis of novel anti-inflammatory agents |

| Biochemical Research | Investigating biological pathways | Modulation of cancer-related signaling pathways |

| Agricultural Chemistry | Potential herbicide | Effective control over weed growth |

| Material Science | Formulation of durable coatings | Improved mechanical properties in polymer matrices |

| Analytical Chemistry | Standard for NMR spectroscopy | Enhanced spectral resolution for molecular identification |

Mecanismo De Acción

The mechanism of action of 3-(Trifluoromethoxy)phenylacetic acid methyl ester involves its interaction with various molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to modulation of biological processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.

2-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in the ortho position.

4-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in the para position.

Uniqueness

3-(Trifluoromethoxy)phenylacetic acid methyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the synthesis of fluorinated pharmaceuticals and materials .

Actividad Biológica

3-(Trifluoromethoxy)phenylacetic acid methyl ester (TFMPA) is a compound of interest due to its unique trifluoromethoxy group, which enhances its biological activity. This article delves into the biological properties of TFMPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

TFMPA has the following chemical structure:

- Molecular Formula : C10H10F3O3

- CAS Number : 67695-13-0

The trifluoromethoxy group (-CF3O) significantly influences the compound's lipophilicity and electron-withdrawing properties, which are critical for its interaction with biological targets.

The biological activity of TFMPA can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the trifluoromethoxy group can enhance binding affinity to various enzymes, potentially inhibiting their activity. For example, studies have shown that similar trifluoromethyl-containing compounds can modulate enzyme kinetics significantly .

- Antimicrobial Properties : TFMPA exhibits notable antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial effects of TFMPA against Agrobacterium tumefaciens. Results indicated an IC50 value of 0.8038 mg/mL, demonstrating significant antibacterial activity compared to standard treatments like chloramphenicol .

- Enzyme Inhibition Studies : In vitro assays showed that TFMPA could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

Comparative Biological Activity

To better understand the efficacy of TFMPA, it is useful to compare it with other related compounds:

| Compound | Antimicrobial Activity | Enzyme Inhibition | Notes |

|---|---|---|---|

| This compound | High | Moderate | Effective against A. tumefaciens |

| Phenylacetic acid | Moderate | Low | Less effective than TFMPA |

| 3-(Trifluoromethyl)phenylacetic acid | High | High | Similar structure; higher potency |

Research Findings

Recent research has highlighted the importance of the trifluoromethoxy group in enhancing biological activity. For instance:

- Structure-Activity Relationship (SAR) studies indicate that fluorinated compounds often exhibit increased potency due to improved binding interactions with biological targets .

- The incorporation of the trifluoromethoxy group has been linked to enhanced lipophilicity and metabolic stability, which are advantageous for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(trifluoromethoxy)phenylacetic acid methyl ester, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-(trifluoromethoxy)phenylacetic acid with methanol. Acid-catalyzed reactions (e.g., using concentrated H₂SO₄ or HCl) are common, with conditions such as reflux in anhydrous methanol . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting temperature (60–80°C), and controlling stoichiometric ratios of acid to alcohol (1:5 molar ratio) to maximize yield (>90%) . Purity can be enhanced by post-reaction extraction (e.g., ethyl acetate washes) and column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation combines spectroscopic techniques:

- NMR : ¹H NMR identifies the methyl ester group (δ ~3.6–3.8 ppm) and trifluoromethoxy substituent (δ ~4.5–4.7 ppm for OCF₃) .

- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 1250–1150 cm⁻¹ (C-F stretching) .

- Mass Spectrometry : ESI-MS or GC-MS confirms the molecular ion peak at m/z 220.14 (C₉H₇F₃O₃) .

Q. What are the key stability considerations for storing and handling this compound?

The compound is sensitive to hydrolysis under acidic/basic conditions and should be stored in airtight containers at 0–6°C to prevent degradation . Avoid exposure to reducing agents, strong bases, and oxidizing agents (e.g., peroxides) to prevent violent reactions . Long-term stability studies recommend inert atmospheres (N₂ or Ar) and desiccants to mitigate moisture-induced ester hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms for ester hydrolysis or transesterification be elucidated using kinetic studies?

Hydrolysis pathways (acidic vs. basic) can be differentiated via kinetic isotope effects (KIEs) and pH-rate profiling. For example, under basic conditions (NaOH/MeOH), saponification follows second-order kinetics, while acid-catalyzed hydrolysis (HCl/MeOH) exhibits pseudo-first-order behavior. Isotopic labeling (e.g., D₂O) and Arrhenius plots (Eₐ calculation) further clarify transition states .

Q. What methodologies are used to study the compound’s interactions with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD values) by monitoring real-time interactions between the ester and immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-protein binding .

- Molecular Docking : Computational models (e.g., AutoDock) predict binding poses and active-site interactions, validated by mutagenesis studies .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions in NMR spectra (e.g., unexpected multiplicity) may arise from dynamic processes (e.g., rotamerism of the trifluoromethoxy group). Variable-temperature NMR (VT-NMR) at –40°C to 80°C can slow conformational exchange, simplifying splitting patterns. Deuterated solvents (CDCl₃ vs. DMSO-d₆) may also reduce signal overlap .

Q. What advanced chromatographic techniques optimize purity analysis and isolate degradation products?

- HPLC-DAD/ELSD : Reverse-phase C18 columns (acetonitrile/water gradients) resolve ester peaks from hydrolyzed acid derivatives .

- GC-MS with Derivatization : Silylation (e.g., BSTFA) of polar degradation products improves volatility for GC analysis .

- Chiral HPLC : Distinguishes enantiomers if racemization occurs during synthesis .

Q. How do structural modifications (e.g., replacing trifluoromethoxy with methoxy) alter biological activity?

Comparative studies using analogs (e.g., 3-methoxyphenylacetic acid methyl ester) reveal that the trifluoromethoxy group enhances metabolic stability and lipophilicity (logP increase by ~0.5 units), prolonging half-life in vitro. Bioactivity assays (e.g., enzyme inhibition IC₅₀) quantify these effects .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical factors (e.g., catalyst loading, solvent volume).

- In-line PAT Tools : FT-IR or Raman spectroscopy monitors reaction progress in real-time .

- Quality-by-Design (QbD) : Predefined acceptance criteria for intermediates (e.g., purity >95% by HPLC) ensure reproducibility .

Q. How are computational methods (e.g., DFT) applied to predict reactivity or degradation pathways?

Density Functional Theory (DFT) calculates electron density maps to identify electrophilic sites prone to hydrolysis (e.g., ester carbonyl). Transition-state modeling (Gaussian 09) predicts activation energies for degradation, guiding stabilization strategies .

Q. Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported biological activity data?

Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC). For example, if IC₅₀ values vary between enzyme inhibition assays, confirm results with cellular viability assays (e.g., MTT) and check for assay interference (e.g., ester hydrolysis in buffer) .

Q. What analytical approaches resolve ambiguities in mass spectrometry fragmentation patterns?

High-resolution MS (HRMS, <5 ppm error) differentiates isobaric ions (e.g., C₉H₇F₃O₃ vs. C₁₀H₇F₃O₂). MS/MS fragmentation libraries (e.g., NIST) and stable isotope labeling confirm fragment assignments .

Q. Comparative Analysis

Q. How does this compound compare to structurally similar esters (e.g., 4-trifluoromethoxy analogs)?

- Electronic Effects : The 3-substituted trifluoromethoxy group reduces electron density on the phenyl ring compared to 4-substituted analogs, altering reactivity in electrophilic substitutions .

- Biological Permeability : LogD measurements (shake-flask method) show 3-substitution improves blood-brain barrier penetration by ~20% compared to 4-substituted derivatives .

Propiedades

IUPAC Name |

methyl 2-[3-(trifluoromethoxy)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-9(14)6-7-3-2-4-8(5-7)16-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINCZNUCGWDCGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.